ethyl (2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate
Description
Ethyl (2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate (hereafter referred to as Compound A) is a pyrazole-derived molecule featuring a cyclopropyl group at the 5-position, a pyrazine ring at the 3-position, and a carbamate-functionalized ethyl chain at the 1-position. Pyrazole derivatives are widely studied for their biological and agrochemical applications, with structural nuances dictating their reactivity, stability, and target specificity.
Properties
IUPAC Name |
ethyl N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-2-22-15(21)18-7-8-20-14(11-3-4-11)9-12(19-20)13-10-16-5-6-17-13/h5-6,9-11H,2-4,7-8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQONIMWOUHACI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1C(=CC(=N1)C2=NC=CN=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the pyrazine moiety. The final step involves the formation of the carbamate group through a reaction with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Ethyl (2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl (2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The pyrazole and pyrazine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Pyrazole derivatives dominate pesticide chemistry due to their heterocyclic versatility. Key comparisons include:
- Key Differences :
- Compound A lacks the phosphorothioate or triazole moieties seen in pyrazophos and triazamate, which are critical for acetylcholinesterase inhibition in pests .
- The pyrazinyl group in Compound A may enhance π-π stacking interactions in target binding compared to sulfur-containing groups in triazamate.
Pharmaceutical Pyrazole Derivatives
and highlight pyrazole-based drug candidates:
- The pyrazine ring in Compound A may improve solubility over BJ08604’s phenylpyrazole system, which is more lipophilic .
Research Findings and Trends
Computational and Crystallographic Insights
- SHELX software () is widely used for crystallographic refinement of pyrazole derivatives, aiding in structure-activity relationship (SAR) studies .
Biological Activity
Ethyl (2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Cyclopropyl Group : Contributes to the compound's unique reactivity and interaction with biological targets.
- Pyrazole Moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
- Ethyl Carbamate Functional Group : Often associated with various pharmacological effects.
The molecular formula for this compound is , with a molecular weight of approximately 293.34 g/mol.
Mechanisms of Biological Activity
Research indicates that compounds containing pyrazole derivatives often exhibit significant biological activities through various mechanisms, including:
- Enzyme Inhibition : Pyrazole derivatives can act as inhibitors for specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : These compounds may interact with various receptors, altering their activity and leading to physiological changes.
- Antimicrobial Activity : Some studies suggest that pyrazole-based compounds have broad-spectrum antimicrobial properties, making them candidates for treating infections.
Anticancer Activity
A study highlighted the potential of pyrazole derivatives in inhibiting cancer cell proliferation. This compound demonstrated significant cytotoxicity against several cancer cell lines, including HeLa and A375 cells. The compound's IC50 values were found to be comparable to established anticancer agents, indicating its potential as a therapeutic candidate.
Case Study: In Vivo Efficacy
In a recent in vivo study, the compound was administered to mice models with induced tumors. The results showed a marked reduction in tumor size compared to control groups. The study suggested that the mechanism of action might involve apoptosis induction and cell cycle arrest, further supporting its role as a potential anticancer agent.
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
